Cucumin H

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cucumin H is a natural product found in Macrocystidia cucumis with data available.

Scientific Research Applications

Chemical Properties and Mechanisms of Action

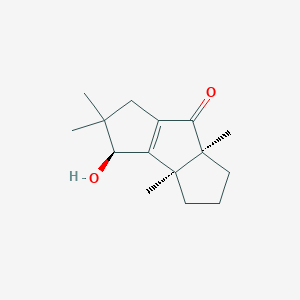

Cucumin H is structurally characterized by its triquinane framework, which contributes to its biological activity. Research indicates that compounds like this compound interact with various molecular targets, including transcription factors and signaling pathways involved in inflammation and cancer progression. Specifically, this compound has been shown to modulate pathways such as NF-κB and MAPK, which are crucial in regulating inflammatory responses and cellular proliferation.

Anti-Inflammatory Effects

This compound demonstrates significant anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce oxidative stress markers. For instance, a review highlighted that this compound could decrease serum concentrations of TNF-α and IL-6 in subjects with metabolic syndrome, suggesting its potential as an alternative treatment for inflammatory conditions .

Anticancer Properties

This compound has been investigated for its anticancer effects across various studies. It has shown promise in inhibiting the proliferation of cancer cell lines, including breast and colorectal cancer cells. In vitro studies reported IC50 values indicating effective cytotoxicity against these cell lines . Furthermore, research on curcumin derivatives suggests that this compound may enhance the efficacy of conventional chemotherapeutic agents while minimizing side effects .

Neuroprotective Effects

The neuroprotective potential of this compound is another area of interest. It has been linked to the modulation of neuroinflammatory processes and may provide benefits in conditions such as multiple sclerosis and Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic applicability in neurodegenerative diseases .

Metabolic Health

This compound has been associated with improved metabolic health outcomes. Clinical trials have indicated that it can aid in managing metabolic syndrome by reducing lipid levels and improving insulin sensitivity . Its role in modulating gut microbiota also presents an intriguing avenue for enhancing metabolic health.

Case Study 1: Psoriasis Treatment

A clinical trial involving patients with moderate to severe plaque psoriasis demonstrated that oral administration of this compound combined with phototherapy led to significant improvement in skin lesions compared to controls receiving simulated light therapy . This suggests a synergistic effect between this compound and light therapy.

Case Study 2: Cancer Therapy

In a study involving mice with implanted human colorectal cancer cells, the administration of this compound showed a marked reduction in tumor size compared to control groups. The study indicated that this compound could enhance the efficacy of existing cancer treatments while exhibiting minimal toxicity .

Challenges and Future Directions

Despite the promising applications of this compound, challenges remain regarding its bioavailability and clinical translation. The compound's low solubility in water limits its absorption in the gastrointestinal tract, necessitating innovative formulation strategies such as nanoencapsulation or the use of adjuvants like piperine to enhance bioavailability .

Future research should focus on:

- Standardizing Clinical Trials : Rigorous clinical trials with standardized protocols are essential for validating the therapeutic claims associated with this compound.

- Exploring Combination Therapies : Investigating the synergistic effects of this compound with other pharmacological agents could optimize treatment outcomes across various conditions.

- Understanding Mechanisms : Further elucidation of the molecular mechanisms underlying the actions of this compound will aid in identifying specific therapeutic targets.

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(3aS,4S,7aS)-4-hydroxy-3a,5,5,7a-tetramethyl-2,3,4,6-tetrahydro-1H-cyclopenta[a]pentalen-7-one |

InChI |

InChI=1S/C15H22O2/c1-13(2)8-9-10(12(13)17)14(3)6-5-7-15(14,4)11(9)16/h12,17H,5-8H2,1-4H3/t12-,14+,15-/m1/s1 |

InChI Key |

VPYSTMZLNKAVRU-VHDGCEQUSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@@]1(C(=O)C3=C2[C@H](C(C3)(C)C)O)C |

Canonical SMILES |

CC1(CC2=C(C1O)C3(CCCC3(C2=O)C)C)C |

Synonyms |

cucumin H |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.